molecular formula C22H37NO4 B162638 Leukotriene B4 Ethanolamide CAS No. 877459-63-7

Leukotriene B4 Ethanolamide

Cat. No. B162638
CAS RN: 877459-63-7
M. Wt: 379.5 g/mol
InChI Key: DQLVVNIINUTUIU-XLFGVTECSA-N
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Description

Leukotriene B4 Ethanolamide (LTB4-EA) is a theoretical 5-LO metabolite of arachidonoyl ethanolamide (AEA). It is a potent antagonist with about three times greater affinity for the receptor than LTB4 . It is produced from leukocytes in response to inflammatory mediators and is able to induce the adhesion and activation of leukocytes on the endothelium .


Synthesis Analysis

The synthesis of Leukotriene B4 Ethanolamide is a convergent and stereoselective process. It is synthesized in a 5% yield over 10 steps in the longest linear sequence from commercial starting materials .


Molecular Structure Analysis

The molecular formula of Leukotriene B4 Ethanolamide is C22H37NO4 . The structure of Leukotriene B4 Ethanolamide reveals that a hydrogen-bond network of water molecules and key polar residues is the key molecular determinant for LTB4 binding .


Chemical Reactions Analysis

In CHO cells transfected with human BLTR1, LTB4-EA was a potent antagonist with about three times greater affinity for the receptor than LTB4 .


Physical And Chemical Properties Analysis

The molecular formula of Leukotriene B4 Ethanolamide is C22H37NO4. Its formula weight is 379.5. It is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2). Its lambdamax is 270 nm .

Scientific Research Applications

Leukotriene B4 Ethanolamide: A Comprehensive Analysis of Scientific Research Applications: Leukotriene B4 Ethanolamide, also known as LTB4 ethanolamide, is a compound with several potential applications in scientific research. Below is a detailed analysis focusing on unique applications:

Anti-Inflammatory Agent

LTB4 ethanolamide functions as an antagonist to the BLTR1 receptor, which is involved in inflammatory responses. It has been shown to antagonize LTB4-induced contractions of guinea pig lung parenchyma, suggesting its role as a natural anti-inflammatory compound .

Cancer Research

Research indicates that LTB4 ethanolamide may play a role in tumor progression related to inflammation. It could potentially be used to study the inflammatory pathways involved in cancer development .

Immunology

The compound has been implicated in the modulation of immune responses, particularly in the context of leukotriene signaling through BLT1 receptors on vascular smooth muscle cells, which is relevant in conditions like atherosclerosis and intimal hyperplasia .

Receptor Activation Studies

Studies involving cryo-electron microscopy have explored the structural basis of BLT1 receptor activation by LTB4, with LTB4 ethanolamide potentially serving as a tool to understand this mechanism further .

Therapeutic Target Research

LTB4 ethanolamide’s antagonistic properties make it a potential therapeutic target for various inflammatory diseases, offering insights into the development of new anti-inflammatory drugs .

Safety and Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

Future Directions

The structural insights of hBLT1 enrich our understanding of its ligand recognition and open up future avenues in structure-based drug design .

properties

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-N-(2-hydroxyethyl)icosa-6,8,10,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO4/c1-2-3-4-5-6-9-13-20(25)14-10-7-8-11-15-21(26)16-12-17-22(27)23-18-19-24/h6-11,14-15,20-21,24-26H,2-5,12-13,16-19H2,1H3,(H,23,27)/b8-7+,9-6-,14-10+,15-11-/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLVVNIINUTUIU-XLFGVTECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)NCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)NCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Leukotriene B4 ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Leukotriene B4 Ethanolamide

CAS RN

877459-63-7
Record name (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N-(2-hydroxyethyl)-6,8,10,14-eicosatetraenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877459-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leukotriene B4 ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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